3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid typically involves the reaction of 1-adamantane carboxylic acid with 3-chloro-1H-1,2,4-triazole under specific conditions. One common method includes the use of a dehydrative cyclization reaction in the presence of basic media such as sodium hydroxide or potassium hydroxide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.
Chemical Reactions Analysis
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include sodium bicarbonate, acidic ionic liquids, and strong oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid include:
3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid: This compound lacks the chlorine substitution on the triazole ring, which may affect its reactivity and biological activity.
1-(tricyclohexylstannyl)-1H-1,2,4-triazole:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWAAGVSSSBDQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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